molecular formula C20H21FN4O B2884335 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(4-fluorophenyl)acetamide CAS No. 887216-35-5

2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(4-fluorophenyl)acetamide

Cat. No.: B2884335
CAS No.: 887216-35-5
M. Wt: 352.413
InChI Key: UMIRPXAUYDNQCS-UHFFFAOYSA-N
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Description

2-(4-(1H-Benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(4-fluorophenyl)acetamide is a sophisticated research compound designed for investigators exploring novel therapeutic agents. Its structure incorporates a 1H-benzo[d]imidazole pharmacophore, a privileged scaffold in medicinal chemistry known for its diverse biological efficacy and presence in numerous FDA-approved drugs . This specific derivative is engineered with a 4-fluorophenylacetamide moiety, a modification often employed to enhance metabolic stability and optimize drug-like properties in preclinical candidates . The core benzimidazole structure is recognized for its ability to interact with key biological targets. Research on analogous compounds highlights the potential of this chemotype as a positive allosteric modulator (PAM) of the α1β2γ2 GABA-A receptor, a prominent target for investigating neurological conditions and central nervous system function . Furthermore, the 2-(piperidin-4-yl)-1H-benzo[d]imidazole core is a structure of significant interest in inflammation research. Similar derivatives have demonstrated potent in vivo anti-inflammatory activity, with mechanistic studies indicating their action may involve the modulation of the NF-κB signaling pathway, which plays a central role in the inflammatory response . This compound is provided exclusively for research purposes, offering scientists a valuable chemical tool to further probe the structure-activity relationships and therapeutic potential of benzimidazole-based ligands in areas including neuropharmacology and immunology.

Properties

IUPAC Name

2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN4O/c21-15-5-7-16(8-6-15)22-19(26)13-25-11-9-14(10-12-25)20-23-17-3-1-2-4-18(17)24-20/h1-8,14H,9-13H2,(H,22,26)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMIRPXAUYDNQCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3N2)CC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(4-fluorophenyl)acetamide typically involves multiple steps, starting with the preparation of the benzimidazole core. This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The piperidine ring is then introduced via nucleophilic substitution reactions, often using piperidine and appropriate halogenated intermediates. The final step involves the acylation of the piperidine derivative with 4-fluorophenylacetyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction parameters to ensure high yield and purity. Solvent selection, temperature control, and purification techniques such as recrystallization and chromatography are crucial for the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The benzimidazole ring can be oxidized to form N-oxides under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: Halogenated derivatives of the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Various nucleophiles (amines, thiols), appropriate solvents (e.g., ethanol, dichloromethane).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole ring yields N-oxides, while reduction of nitro groups results in amines.

Scientific Research Applications

2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(4-fluorophenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. The piperidine ring and fluorophenyl group contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties
Compound Name/ID Heterocyclic Linker/Substituent Biological Activity (Inhibition %) Melting Point (°C) Reference
Target Compound Piperidine Not reported - -
2-((1H-Benzo[d]imidazol-2-yl)thio)-N-(4-fluorophenyl)acetamide (CAS 296274-54-9) Thioether linkage to 4-fluorophenyl Not specified -
6h: N-(1H-Benzo[d]imidazol-2-yl)-2-(4-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl)acetamide Triazole with 4-fluorophenyl 64.99% quorum sensing inhibition (250 mM) 283–285
6p: N-(1H-Benzo[d]imidazol-2-yl)-2-(4-(4-nitrophenyl)-1H-1,2,3-triazol-1-yl)acetamide Triazole with 4-nitrophenyl 68.23% quorum sensing inhibition (250 mM) -
9j: 2-((3-(1H-Benzo[d]imidazol-2-yl)quinolin-2-yl)thio)-N-(4-nitrophenyl)acetamide Quinoline-thioacetamide Anticancer activity (IC50 not reported) 180–182
32: N-(4-(1-Butyl-5-(ethylsulfonyl)-1H-benzo[d]imidazol-2-yl)phenyl)acetamide Sulfonyl-substituted benzoimidazole Anticancer activity (ESI-MS confirmed) -

Key Observations

Heterocyclic Linker Influence :

  • Piperidine vs. Triazole : Piperidine-containing compounds (e.g., the target) may exhibit enhanced conformational flexibility compared to triazole-linked analogs (e.g., 6h, 6p). Triazole derivatives demonstrate strong quorum sensing inhibition (64–68% at 250 mM) due to their ability to disrupt bacterial communication pathways .
  • Thioether vs. Sulfonyl : Thioether-linked analogs (e.g., CAS 296274-54-9) and sulfonyl derivatives (e.g., compound 32) show divergent biological roles, with sulfonyl groups often enhancing metabolic stability .

Substituent Effects: Electron-Withdrawing Groups (e.g., -NO₂, -F): Nitro (6p) and fluoro (6h) substituents improve quorum sensing inhibition, likely due to increased electron deficiency enhancing target binding . Bulkier Groups (e.g., Quinoline in 9j): Larger aromatic systems like quinoline (9j) may enhance anticancer activity by intercalating DNA or inhibiting kinases .

Physicochemical Properties: Melting points correlate with molecular symmetry and intermolecular interactions.

Biological Activity

The compound 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(4-fluorophenyl)acetamide is a member of the benzimidazole family, which has garnered attention due to its diverse biological activities, particularly in modulating neurotransmitter receptors. This article explores the biological activity of this compound, focusing on its role as a positive allosteric modulator (PAM) of the GABA-A receptor, metabolic stability, and potential therapeutic applications.

  • Molecular Formula : C19H22FN3O
  • Molecular Weight : 329.39 g/mol
  • CAS Number : 202189-78-4

The compound functions primarily as a positive allosteric modulator (PAM) of the GABA-A receptor. This receptor plays a crucial role in inhibitory neurotransmission in the central nervous system. The modulation at the α1/γ2 interface enhances GABAergic signaling, which can be beneficial in treating various neurological disorders such as anxiety and epilepsy .

Metabolic Stability

Research indicates that derivatives of benzimidazole, including this compound, exhibit improved metabolic stability compared to traditional GABA-A modulators like alpidem. In studies using human liver microsomes (HLMs), it was observed that the compound retained approximately 90% of its parent structure after 120 minutes of incubation, indicating low metabolic degradation . This stability is critical for reducing hepatotoxicity risks commonly associated with other GABA-A receptor modulators.

Study 1: GABA-A Receptor Modulation

In a study published in Nature, researchers identified several 2-(4-fluorophenyl)-1H-benzo[d]imidazoles as effective PAMs at the GABA-A receptor. The compounds were subjected to molecular docking studies which revealed key structural features necessary for effective binding and modulation at the receptor site . The findings suggest that the substitution patterns around the amide function significantly influence biological activity.

Study 2: Comparative Analysis with Alpidem

A comparative analysis highlighted that while alpidem undergoes rapid biotransformation leading to hepatotoxicity, the benzimidazole derivatives maintained higher levels of unmetabolized parent compound after metabolic testing. This study underscores the potential of these derivatives as safer alternatives in pharmacotherapy targeting GABA-A receptors .

Data Tables

Compound NameCAS NumberMolecular Weight% Parent Compound Remaining (120 min)
AlpidemN/AN/A38.60%
2-(4-Fluorophenyl)-1H-benzo[d]imidazole202189-78-4329.39 g/mol90%

Q & A

Q. What are the recommended synthetic routes for 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(4-fluorophenyl)acetamide?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

  • Coupling of piperidine and benzimidazole moieties : Use Buchwald-Hartwig amination or nucleophilic substitution to attach the benzimidazole group to the piperidine ring .
  • Acetamide formation : React the piperidine-benzimidazole intermediate with 4-fluorophenylacetic acid chloride under basic conditions (e.g., triethylamine in dry dichloromethane) .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity .
    Key Validation : Confirm structural integrity via 1H^1 \text{H}-NMR (e.g., δ 7.2–8.1 ppm for aromatic protons) and HRMS (calculated for C21H20FN4O\text{C}_{21}\text{H}_{20}\text{FN}_4\text{O}: 381.1684) .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Purity Analysis :
    • HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8.2 min .
    • Melting Point : Compare observed range (e.g., 178–180°C) to literature values .
  • Structural Confirmation :
    • NMR Spectroscopy : 13C^{13}\text{C}-NMR to confirm carbonyl (δ ~170 ppm) and fluorophenyl (δ ~162 ppm) groups .
    • IR Spectroscopy : Amide C=O stretch at ~1650 cm1^{-1}, aromatic C-H bend at ~830 cm1^{-1} .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

Methodological Answer:

  • Antimicrobial Screening :
    • Broth Microdilution : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at 0.5–128 µg/mL .
    • Zone of Inhibition : Agar diffusion assay with 10 µg/disk; compare to ciprofloxacin controls .
  • Cytotoxicity : MTT assay on HEK-293 cells (IC50_{50} determination) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer:

  • Assay Standardization :
    • Use identical cell lines (e.g., ATCC-certified HepG2) and culture conditions (e.g., RPMI-1640 + 10% FBS) .
    • Validate enzyme targets (e.g., kinase inhibition) via competitive ELISA with ATP analogs .
  • Data Reprodubility :
    • Triplicate experiments with blinded analysis to minimize bias .
    • Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. fluorescence polarization) .

Q. What computational strategies predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking :
    • Use AutoDock Vina with crystal structures (e.g., PDB: 3ERT for estrogen receptors). Focus on binding pockets involving the fluorophenyl and piperidine groups .
    • Score interactions using the AMBER force field; prioritize poses with ΔG < -8 kcal/mol .
  • MD Simulations :
    • Run 100 ns simulations in GROMACS to assess stability of ligand-protein complexes (RMSD < 2 Å acceptable) .

Q. How can synthesis yield be optimized for large-scale production?

Methodological Answer:

  • Reaction Engineering :
    • Solvent Optimization : Replace THF with DMF to improve solubility of intermediates (yield increase from 60% to 85%) .
    • Catalyst Screening : Test Pd(OAc)2_2/Xantphos vs. Pd2_2(dba)3_3/BINAP for coupling steps; monitor via TLC .
  • Process Scaling :
    • Implement continuous flow reactors for acetamide formation to reduce reaction time (2 h → 20 min) .

Q. What structural analogs of this compound show enhanced pharmacological profiles?

Methodological Answer:

Analog Modification Enhanced Activity Source
N-(4-Fluorophenyl)-2-((1-methylimidazol-2-yl)sulfanyl)acetamideSulfanyl group substitutionImproved antimicrobial (MIC 2 µg/mL vs. S. aureus)
N-(4-Chlorophenyl) variantChlorophenyl substitutionHigher cytotoxicity (IC50_{50} = 12 µM vs. HeLa)
Piperidine-sulfonamide derivativeSulfonamide linkerKinase inhibition (IC50_{50} = 0.8 nM vs. EGFR)

Q. How to design experiments to study the compound’s ADMET properties?

Methodological Answer:

  • Absorption : Caco-2 cell monolayer assay (Papp_{\text{app}} > 1 × 106^{-6} cm/s indicates good permeability) .
  • Metabolism : Incubate with human liver microsomes (HLMs); monitor via LC-MS for hydroxylated metabolites .
  • Toxicity : Ames test (TA98 strain) for mutagenicity; hERG inhibition assay (IC50_{50} > 10 µM preferred) .

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